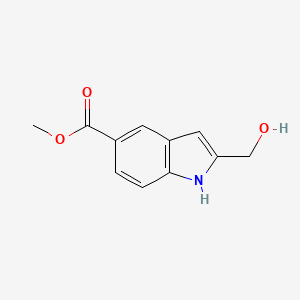
1-(1-(叔丁氧羰基)哌啶-4-基)-1H-咪唑-4-羧酸
描述
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid, also known as 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid:
Pharmaceutical Development
This compound is often used in the development of pharmaceutical drugs due to its unique chemical structure. It serves as a building block in the synthesis of various therapeutic agents, particularly those targeting neurological and inflammatory conditions. Its ability to interact with specific biological pathways makes it a valuable component in drug design and discovery .
Chemical Synthesis
In chemical synthesis, this compound acts as an intermediate for the production of more complex molecules. Its stability and reactivity under various conditions make it suitable for use in multi-step synthetic processes. Researchers utilize it to create derivatives that can be further modified for specific applications .
Biological Research
The compound is employed in biological research to study enzyme interactions and protein functions. Its structure allows it to bind to certain enzymes, making it useful in assays and experiments aimed at understanding biochemical pathways and mechanisms .
Material Science
In material science, this compound is explored for its potential in creating novel materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability, making it useful in the development of advanced materials for various industrial applications .
Medicinal Chemistry
Medicinal chemists use this compound to design and synthesize new molecules with potential therapeutic effects. Its versatility allows for the creation of analogs that can be tested for activity against various diseases, contributing to the discovery of new drugs .
作用机制
Target of Action
Similar compounds have been used as linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific targets would depend on the other components of the PROTAC molecule.
Mode of Action
The compound likely acts as a linker in PROTAC molecules . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome. The specific mode of action would depend on the target protein and the E3 ligase recruited by the PROTAC.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the target protein degraded by the PROTAC. By degrading specific proteins, PROTACs can influence various cellular pathways, from signal transduction to gene expression .
Result of Action
The result of the compound’s action would be the degradation of the target protein, leading to changes in cellular processes that the protein is involved in . The specific effects would depend on the function of the target protein.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability
未来方向
属性
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-10(5-7-16)17-8-11(12(18)19)15-9-17/h8-10H,4-7H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCAUWYJESZXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



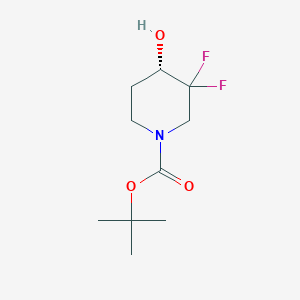
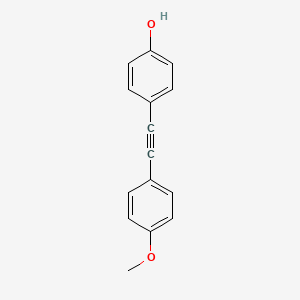
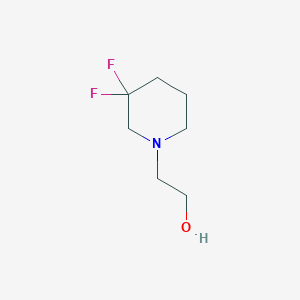
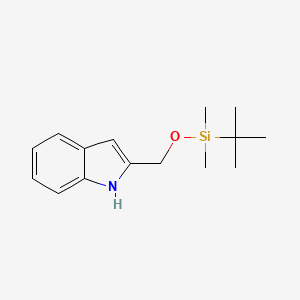
![tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B3112484.png)


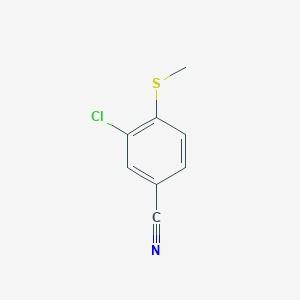


![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)

